molecular formula C5H5BClNO2 B151797 5-Chloropyridine-3-boronic acid CAS No. 872041-85-5

5-Chloropyridine-3-boronic acid

Cat. No.: B151797
CAS No.: 872041-85-5
M. Wt: 157.36 g/mol
InChI Key: NJXYBTMCTZAUEE-UHFFFAOYSA-N
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Description

5-Chloropyridine-3-boronic acid is an organic compound with the chemical formula C5H5BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of (5-Chloropyridin-3-yl)boronic acid is the orexin-2 receptor . This receptor plays a crucial role in regulating arousal, wakefulness, and appetite.

Mode of Action

(5-Chloropyridin-3-yl)boronic acid interacts with the orexin-2 receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The compound affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By interacting with the orexin-2 receptor, it can influence the activity of neurons in this system and their downstream effects.

Result of Action

The molecular and cellular effects of (5-Chloropyridin-3-yl)boronic acid’s action are related to its influence on the orexinergic system . By modulating the activity of the orexin-2 receptor, it can potentially affect sleep-wake cycles and other physiological processes regulated by this system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chloropyridin-3-yl)boronic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by the physiological environment, including pH and the presence of other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropyridine-3-boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-chloropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise structural features are required .

Properties

IUPAC Name

(5-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYBTMCTZAUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602590
Record name (5-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872041-85-5
Record name (5-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-3-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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